molecular formula C8H7N3O3 B13009019 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid

2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid

Cat. No.: B13009019
M. Wt: 193.16 g/mol
InChI Key: BVVUIBIKTVUMMV-UHFFFAOYSA-N
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Description

2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities .

Preparation Methods

The synthesis of 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid typically involves the use of pyrrole, chloramine, and formamidine acetate as starting materials. The synthetic route includes a series of reactions such as cyclization and functional group transformations . Industrial production methods focus on optimizing yield and purity, often involving multi-step processes and the use of advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in regulating cellular processes.

    Medicine: It is being investigated for its antiviral and anticancer properties, particularly in the development of drugs like remdesivir.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, thereby affecting various signaling pathways within the cell. This inhibition can lead to the suppression of viral replication or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid is unique due to its specific structural features and biological activities. Similar compounds include:

    Pyrrolo[2,1-f][1,2,4]triazine: This parent compound shares the triazine ring structure and is used in the synthesis of various pharmaceuticals.

    Remdesivir: An antiviral drug that contains a pyrrolo[2,1-f][1,2,4]triazine moiety and is used to treat COVID-19.

    Brivanib Alaninate: An anticancer drug that also features a pyrrolo[2,1-f][1,2,4]triazine structure.

These compounds highlight the versatility and potential of the pyrrolo[2,1-f][1,2,4]triazine scaffold in drug development and other applications .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-hydroxy-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylacetic acid

InChI

InChI=1S/C8H7N3O3/c12-7(8(13)14)5-1-2-11-6(5)3-9-4-10-11/h1-4,7,12H,(H,13,14)

InChI Key

BVVUIBIKTVUMMV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1C(C(=O)O)O)C=NC=N2

Origin of Product

United States

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